
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane is an organosilicon compound characterized by the presence of two silicon atoms bonded to octyl groups and methoxy groups. This compound is part of the larger family of disiloxanes, which are known for their unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane typically involves the reaction of octyltrichlorosilane with methanol in the presence of a base such as pyridine. The reaction proceeds through the formation of intermediate silanol, which then undergoes condensation to form the disiloxane compound. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Methanol
Catalyst: Pyridine or other bases
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane can undergo various chemical reactions, including:
Hydrolysis: Reaction with water to form silanols and methanol.
Condensation: Formation of higher molecular weight siloxanes through the elimination of methanol.
Substitution: Replacement of methoxy groups with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Condensation: Catalysts such as acids or bases
Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds
Major Products Formed
Hydrolysis: Silanols and methanol
Condensation: Higher molecular weight siloxanes
Substitution: Functionalized disiloxanes with various organic groups
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and stability.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane involves its ability to form stable siloxane bonds, which contribute to its chemical stability and reactivity. The compound can interact with various molecular targets, including hydroxyl groups on surfaces and biomolecules, leading to the formation of stable siloxane linkages. These interactions are crucial for its applications in surface modification and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,3,3-Tetraethoxy-1,3-dioctyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane
- 1,1,3,3-Tetramethoxypropane
Uniqueness
1,1,3,3-Tetramethoxy-1,3-dioctyldisiloxane is unique due to its specific combination of methoxy and octyl groups, which impart distinct hydrophobic and chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Eigenschaften
CAS-Nummer |
142266-57-7 |
|---|---|
Molekularformel |
C20H46O5Si2 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
[dimethoxy(octyl)silyl]oxy-dimethoxy-octylsilane |
InChI |
InChI=1S/C20H46O5Si2/c1-7-9-11-13-15-17-19-26(21-3,22-4)25-27(23-5,24-6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
InChI-Schlüssel |
UBSFXXDCPKQDLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Si](OC)(OC)O[Si](CCCCCCCC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 4-[difluoro(methylthio)methoxy]benzoate](/img/structure/B12547455.png)

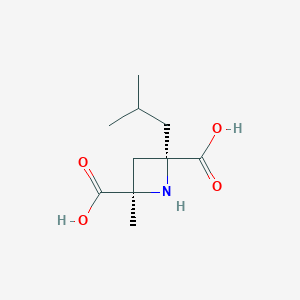
![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)
![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)

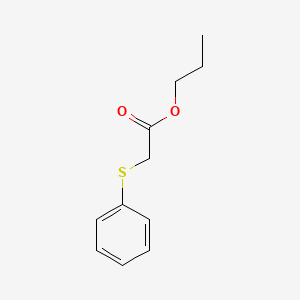
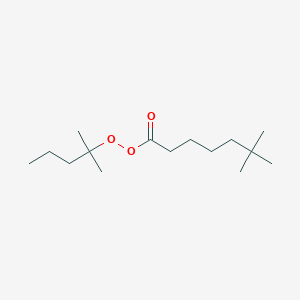

![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
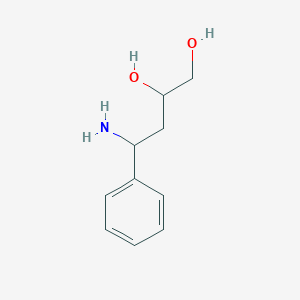
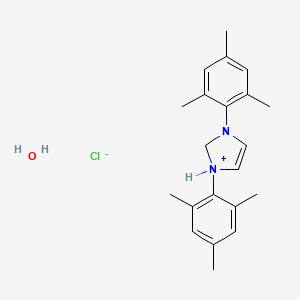
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)
![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
